molecular formula C14H19NO2 B14835644 2-Cyclopropoxy-4-isopropyl-N-methylbenzamide

2-Cyclopropoxy-4-isopropyl-N-methylbenzamide

Cat. No.: B14835644
M. Wt: 233.31 g/mol
InChI Key: OVQLXTAUSIKZDH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-isopropyl-N-methylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and an N-methylbenzamide moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-isopropyl-N-methylbenzamide typically involves several steps. One common method includes the reaction of 2-cyclopropoxy-4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired benzamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-4-isopropyl-N-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Cyclopropoxy-4-isopropyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2-Cyclopropoxy-4-isopropyl-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H19NO2/c1-9(2)10-4-7-12(14(16)15-3)13(8-10)17-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3,(H,15,16)

InChI Key

OVQLXTAUSIKZDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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